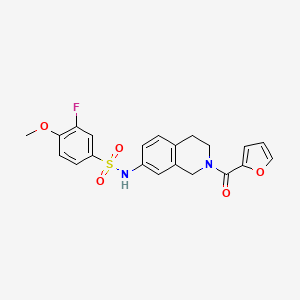
3-fluoro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-fluoro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C21H19FN2O5S and its molecular weight is 430.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 3-fluoro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxybenzenesulfonamide is a novel sulfonamide derivative that has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological activity, including its pharmacological effects and mechanisms of action.
Chemical Structure
The chemical structure of the compound is characterized by the following components:
- Furan-2-carbonyl : A furan ring with a carbonyl group, contributing to the compound's reactivity.
- Tetrahydroisoquinoline : A bicyclic structure that is known for its biological significance.
- Methoxybenzenesulfonamide : A sulfonamide group that often exhibits antimicrobial and anti-inflammatory properties.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing furan and isoquinoline moieties have shown promising results in inhibiting cancer cell proliferation.
- Case Study : A study on related compounds demonstrated that certain furan derivatives exhibited cytotoxic effects against various cancer cell lines, with IC50 values ranging from 5.9 μM to over 100 μM . This suggests that our compound may also possess similar anticancer activity.
Enzyme Inhibition
Another area of interest is the potential inhibitory effects on specific enzymes. Compounds with sulfonamide groups are often evaluated for their ability to inhibit enzymes such as α-glucosidase.
- Inhibition Studies : The inhibition constants (Ki) for related sulfonamide derivatives have been reported, indicating effective enzyme inhibition. For example, some derivatives showed Ki values as low as 2.34 mg/L against α-glucosidase . This suggests that the compound may also exhibit enzyme inhibitory activity.
The mechanisms through which this compound exerts its biological effects are still under investigation but likely involve multiple pathways:
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that furan-containing compounds can increase ROS levels in cells, contributing to their cytotoxic effects.
- Enzyme Interaction : The sulfonamide moiety may interact with specific enzymes, altering their function and contributing to the compound's pharmacological profile.
Data Summary
Propiedades
IUPAC Name |
3-fluoro-N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O5S/c1-28-19-7-6-17(12-18(19)22)30(26,27)23-16-5-4-14-8-9-24(13-15(14)11-16)21(25)20-3-2-10-29-20/h2-7,10-12,23H,8-9,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RULOEUKWEPTPMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CO4)C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













